3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide
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Overview
Description
3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan-2-yl intermediate: This can be achieved by reacting furan with an appropriate halogenating agent.
Sulfonylation: The furan-2-yl intermediate is then reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base to form the sulfonylated intermediate.
Coupling with benzamide: The sulfonylated intermediate is then coupled with 3-chlorobenzamide under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-furan-2-yl-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide
- N-(2-(4-chloro-phenyl)-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide
- N-(2-(2-fluoro-phenyl)-1-(3-methoxy-propylcarbamoyl)-vinyl)-4-methyl-benzamide
Uniqueness
3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-[2-(furan-2-yl)-2-(4-methoxyphenyl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S/c1-26-16-7-9-17(10-8-16)28(24,25)19(18-6-3-11-27-18)13-22-20(23)14-4-2-5-15(21)12-14/h2-12,19H,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDFUQRXXGCXKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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